3-[(3,5-Dimethylcyclohexyl)oxy]azetidine
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Overview
Description
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,5-dimethylcyclohexyl group attached via an oxygen atom.
Preparation Methods
The synthesis of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,5-dimethylcyclohexanol with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Scientific Research Applications
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors, leading to downstream effects .
Comparison with Similar Compounds
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine can be compared with other similar compounds, such as:
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine: This compound has a similar structure but with a different substitution pattern on the cyclohexyl ring, which can lead to variations in its chemical and biological properties.
3-[(3-Methylcyclohexyl)oxy]azetidine: This compound has a single methyl group on the cyclohexyl ring, which may result in different reactivity and applications.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-8-3-9(2)5-10(4-8)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3 |
InChI Key |
DLJBXCGQAJPKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)OC2CNC2)C |
Origin of Product |
United States |
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